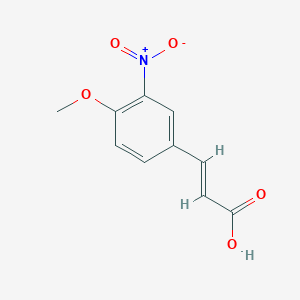
4-Methoxy-3-nitrocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-nitrocinnamic acid is an organic compound that belongs to the cinnamic acid derivatives It is characterized by the presence of a methoxy group at the fourth position and a nitro group at the third position on the benzene ring
Mechanism of Action
Target of Action
4-Methoxy-3-nitrocinnamic acid, also known as ‘MCA,’ is a chemical compound with the formula C10H9NO4. The primary targets of this compound are proteins contributing to pathogen’s virulence mechanisms, specifically in the human pathogenic fungus Candida albicans . These proteins, including CPH1 and its regulatory proteins Cst20, Hst7, Cek1 (MAPK cascade), administer filamentation and morphogenesis .
Biochemical Pathways
The compound affects the CPH1-MAP Kinase pathway, which is crucial for the survival and progression of Candida albicans . By inhibiting key proteins in this pathway, this compound disrupts the normal functioning of the pathogen, potentially leading to its eradication.
Result of Action
The result of the compound’s action is the inhibition of the growth and development of Candida albicans, a common human pathogen . This can potentially lead to the eradication of the pathogen, thus treating the infection.
Biochemical Analysis
Biochemical Properties
It is known that the substituents on the phenyl ring of cinnamic acid derivatives can influence their biochemical reactions . For instance, the presence of a nitro group can enhance the inhibition of certain enzymes .
Cellular Effects
Cinnamic acid derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cinnamic acid derivatives can interact with biomolecules and influence gene expression . They can also inhibit or activate enzymes, which can lead to changes in cellular processes .
Metabolic Pathways
As a derivative of cinnamic acid, it may be involved in the phenylpropanoid metabolism pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-nitrocinnamic acid typically involves the condensation of 4-methoxybenzaldehyde with nitroacetic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-nitrocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Glyoxylic acid, benzaldehydes.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Methoxy-3-nitrocinnamic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4-Methoxycinnamic acid
- 3-Nitrocinnamic acid
- 4-Nitrocinnamic acid
Comparison: 4-Methoxy-3-nitrocinnamic acid is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties. Compared to 4-Methoxycinnamic acid, the nitro group in this compound enhances its reactivity and potential biological activities. Similarly, the methoxy group differentiates it from 3-Nitrocinnamic acid and 4-Nitrocinnamic acid, providing unique structural and functional attributes .
Properties
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPILCFVGFXZOA-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1',3-trimethyl-3',4'-dihydrospiro[imidazolidine-5,3'-(1'H)-quinoxaline]-2,2',4-trione](/img/structure/B370902.png)
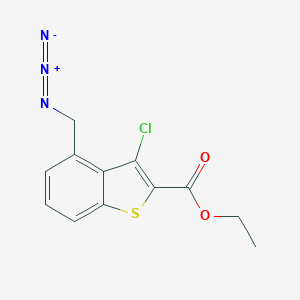
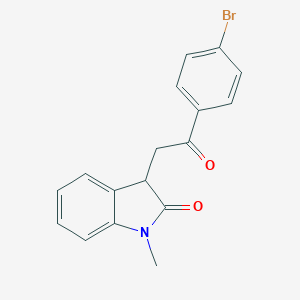
![Ethyl {[(3,4-dichloro-1-benzothien-2-yl)carbonyl]sulfanyl}acetate](/img/structure/B370907.png)
![4-[({2-Nitrophenyl}sulfonyl)oxy]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B370908.png)
![2,5-Dibromonaphtho[2,1-b]thiophene](/img/structure/B370909.png)
![3-Phenyl-2-(phenyldiazenyl)imidazo[1,2-a]pyridine](/img/structure/B370911.png)
![4'-(3-Butenylsulfanyl)-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B370912.png)

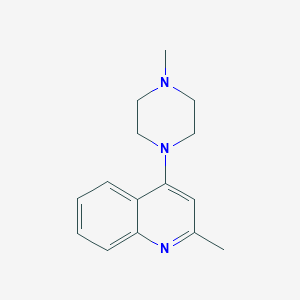
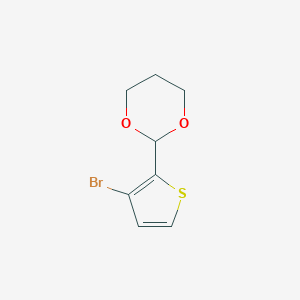
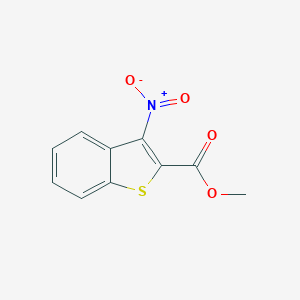
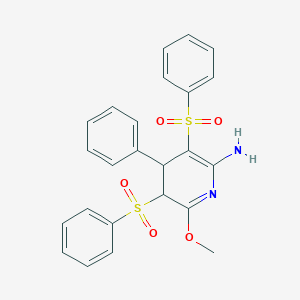
![Ethyl 2-[[4-(4-nonylphenyl)benzoyl]amino]propanoate](/img/structure/B370922.png)
